molecular formula C8H9ClF2N2 B8708477 N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanamine CAS No. 1003859-14-0

N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanamine

Cat. No. B8708477
M. Wt: 206.62 g/mol
InChI Key: QDQGMLOVCICKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanamine is a useful research compound. Its molecular formula is C8H9ClF2N2 and its molecular weight is 206.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1003859-14-0

Product Name

N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanamine

Molecular Formula

C8H9ClF2N2

Molecular Weight

206.62 g/mol

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine

InChI

InChI=1S/C8H9ClF2N2/c9-7-2-1-6(4-13-7)3-12-5-8(10)11/h1-2,4,8,12H,3,5H2

InChI Key

QDQGMLOVCICKPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CNCC(F)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

41.57 g (256.6 mmol) of 2-chloro-5-chloromethylpyridine, 20.80 g (256.6 mmol) of 2,2-difluoroethane-1-amine and 35.8 ml (256.6 mmol) of triethylamine in 500 ml of acetonitrile are stirred at 45° C. for 21 hours. The reaction mixture is concentrated under reduced pressure and the residue is then taken up in 1 N aqueous hydrochloric acid and the mixture is washed with ethyl acetate. The aqueous phase is made alkaline using 2.5 N aqueous sodium hydroxide solution and extracted repeatedly with ethyl acetate. Concentration of the organic phase under reduced pressure gives 28.6 g (53% of theory) of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine.
Quantity
41.57 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
35.8 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

19.9 g (0.135 mol) of 2,2-difluoro-1-bromoethane, 10 g (0.067 mol) of 1-(6-chloropyridin-3-yl)methanamine and 8.2 g of triethylamine are initially charged with 31 g of N-methylpyrrolidone. The mixture is heated to 100° C. for 2 hours and then cooled again to 80° C. The N-methylpyrrolidone is distilled off at 80° C. under reduced pressure and the reaction mixture is poured onto 50 ml of water. 2 ml of 45% sodium hydroxide solution are used to adjust the pH to 12, and the mixture is then extracted twice with 30 ml of toluene. The product is subsequently finely distilled under reduced pressure. This gives 11.5 g of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine (corresponds to 83.1% yield).
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

26.3 g (0.135 mol) of 2,2-difluoro-1-iodoethane, 10 g (0.067 mol) of 1-(6-chloropyridin-3-yl)methanamine and 8.2 g of triethylamine are initially charged with 31 g of N-methylpyrrolidone. The mixture is heated to 100° C. for 50 minutes and then cooled again to 80° C. The N-methylpyrrolidone is distilled off at 80° C. under reduced pressure and the reaction mixture is poured onto 50 ml of water. 3 ml of 45% sodium hydroxide solution are used to adjust the pH to 12, and the mixture is then extracted twice with 30 ml of toluene. The product is subsequently finely distilled under reduced pressure. This gives 11.1 g of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine (corresponds to 79.5% yield).
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

13.7 g (0.135 mol) of 2,2-difluoro-1-chloroethane, 10 g (0.067 mol) of 1-(6-chloropyridin-3-yl)methanamine and 8.2 g of triethylamine are initially charged with 31 g of N-methylpyrrolidone. In addition, 4 g (0.033 mol) of potassium bromide are added. The mixture is heated to 120° C. under autogenous pressure in an autoclave for 16 hours and then cooled again to 80° C. The N-methylpyrrolidone is distilled off at 80° C. under reduced pressure and the reaction mixture is poured onto 20 ml of 32% hydrochloric acid. The mixture is concentrated to dryness under reduced pressure and then adjusted to pH 12 with 10 ml of 45% NaOH. The mixture is extracted three times with 30 ml of toluene and the organic phases are distilled under reduced pressure. This gives 9.8 g of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine (corresponds to 71% yield).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

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